Disodium Mono(2-ethylhexyl) Sulfosuccinate

Overview

Description

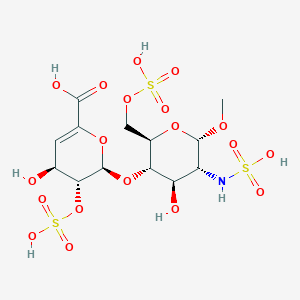

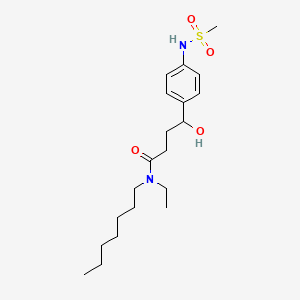

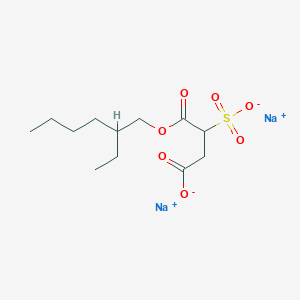

Disodium Mono(2-ethylhexyl) Sulfosuccinate, also known as Disodium mono (2-ethylhexyl) sulfosuccinate, is a chemical compound with the empirical formula C12H20Na2O7S and a molecular weight of 354.33 g/mol . It is a reference standard used in various quality tests and assays as specified in the United States Pharmacopeia (USP) compendia .

Mechanism of Action

Target of Action

Docusate Sodium Related Compound B, also known as Docusate, primarily targets the stool in the gut . Its role is to alleviate constipation associated with dry, hard stools, or opioid-induced constipation .

Mode of Action

Docusate Sodium Related Compound B is an anionic surfactant . It works by reducing the surface tension of the stool, allowing more intestinal water and fat to combine with the stool . This interaction results in the stool becoming softer and easier to pass .

Biochemical Pathways

The primary biochemical pathway affected by Docusate Sodium Related Compound B involves the absorption and secretion of water, sodium, chloride, and potassium in the gut . By reducing the surface tension of the stool, it facilitates the passage of water and lipids into the stool mass . This leads to an increase in the secretion of water, sodium, chloride, and potassium, as well as a decrease in the absorption of glucose and bicarbonate .

Pharmacokinetics

The pharmacokinetics of Docusate Sodium Related Compound B primarily involve its action in the gut. It increases the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . The compound can be administered orally or rectally .

Result of Action

The molecular and cellular effects of Docusate Sodium Related Compound B’s action primarily involve changes in the physical properties of the stool. By increasing the absorption of water and fats into the stool, it softens the stool and makes it easier to pass . This can alleviate the discomfort and strain associated with constipation .

Action Environment

The action of Docusate Sodium Related Compound B can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the hydration status of the individual, as adequate fluid intake can assist in softening the stool and promoting bowel movements . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

It is known that Docusate Sodium, a related compound, acts as a surfactant laxative, theoretically creating a lower surface tension between an oil and water interface of the stool, allowing for easier passage

Cellular Effects

Studies on Docusate Sodium have shown that it can increase the secretion of water, sodium, chloride, and potassium, as well as decrease the absorption of glucose and bicarbonate in the jejunum . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Docusate Sodium is known to exert its effects at the molecular level by promoting the incorporation of water and fats into stool through a reduction in surface tension This results in a softer fecal mass

Dosage Effects in Animal Models

It has been reported that Docusate Sodium, when administered at 3–5 times the recommended dosage, can produce severe diarrhea, rapid dehydration, and death in horses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium Mono(2-ethylhexyl) Sulfosuccinate involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction typically occurs in the presence of a catalyst such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Disodium Mono(2-ethylhexyl) Sulfosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Disodium Mono(2-ethylhexyl) Sulfosuccinate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Docusate Sodium: Commonly used as a stool softener and has similar surfactant properties.

Docusate Calcium: Another variant used in medical applications with similar effects.

Dioctyl Sulfosuccinate: A related compound with widespread use as an emulsifier and dispersant.

Uniqueness

Disodium Mono(2-ethylhexyl) Sulfosuccinate is unique due to its specific ester configuration and its use as a reference standard in quality control assays. Its distinct molecular structure provides unique surfactant properties that are valuable in both pharmaceutical and industrial applications .

Properties

IUPAC Name |

disodium;4-(2-ethylhexoxy)-4-oxo-3-sulfonatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHSMGYKTFKJAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone](/img/structure/B601711.png)